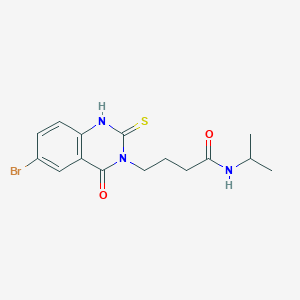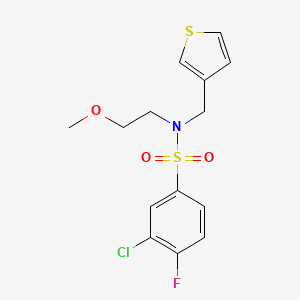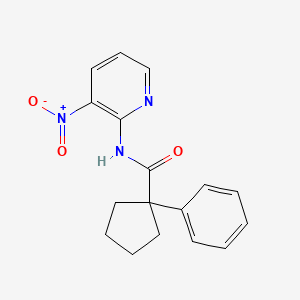
Ethyl 2-phenylpiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound belonging to the piperidine class of chemicals. It is structurally characterized by a piperidine ring substituted with an ethyl ester group and a phenyl group. This compound is known for its psychoactive properties and is structurally similar to methylphenidate, a medication commonly prescribed for attention deficit hyperactivity disorder (ADHD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of 2-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Research focuses on its potential therapeutic applications, including its use as a model compound for developing new medications for ADHD and other neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of ethyl 2-phenylpiperidine-2-carboxylate involves its interaction with the central nervous system. It is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and thereby enhancing neurotransmission. This mechanism is similar to that of methylphenidate, which is used to treat ADHD. The compound’s effects on other neurotransmitter systems, such as norepinephrine and serotonin, are also under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-phenylpiperidine-2-carboxylate is structurally similar to several other compounds, including:
Methylphenidate: Both compounds share a piperidine ring and exhibit similar psychoactive properties.
Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and has similar pharmacological effects.
Phenidate Derivatives: Various derivatives of phenidate, such as dexmethylphenidate and threo-methylphenidate, also share structural similarities and pharmacological profiles
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 2-phenylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCPLSNCLNQNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)



![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)


